3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide
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Overview
Description
“3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide” is a chemical compound with the molecular formula C11H5BrClN3OS . It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .
Scientific Research Applications
Microwave Promoted Synthesis
Microwave irradiation has been employed as a cleaner, efficient, and faster method for the synthesis of N-substituted benzamides, including compounds structurally related to 3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide. This method offers advantages over traditional thermal heating, enabling the synthesis of benzamide derivatives in good to excellent yields. Such advancements in synthetic methodologies facilitate the exploration of these compounds' applications in scientific research (Saeed, 2009).
Antifungal Activity
A series of N-substituted benzamides have been synthesized and evaluated for their antifungal properties. These compounds, which include structures related to this compound, have shown low to moderate antifungal activity. This finding highlights the potential of these compounds for further development as antifungal agents, contributing to the ongoing search for new therapeutic agents in the treatment of fungal infections (Saeed et al., 2008).
Anticancer Evaluation
Benzamide derivatives have also been explored for their anticancer properties. A study conducted on a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which share a core structural motif with this compound, demonstrated promising anticancer activity. These compounds were synthesized using microwave-assisted methods and showed significant growth inhibitory effects on various human cancer cell lines, indicating their potential as novel anticancer agents (Tiwari et al., 2017).
Insecticidal Activity
Research into the synthesis of novel heterocyclic compounds with insecticidal activity has led to the development of compounds related to this compound. These compounds, derived from efficient synthetic methodologies, have shown high insecticidal activity against pests like the cotton leaf worm. This demonstrates their potential application in agricultural pest management, providing a basis for the development of new insecticidal agents (Mohamed et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of chemical and biological properties . They are known to interact with various targets, leading to diverse biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that the compound’s interaction with its targets leads to changes at the molecular level, which can result in various biological effects .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been reported to have various biological activities, indicating that they can have diverse molecular and cellular effects .
Properties
IUPAC Name |
3-bromo-N-(4-chloro-5-cyano-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5BrClN3OS/c12-7-3-1-2-6(4-7)10(17)16-11-15-9(13)8(5-14)18-11/h1-4H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZJVJIOEYZZIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=NC(=C(S2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5BrClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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